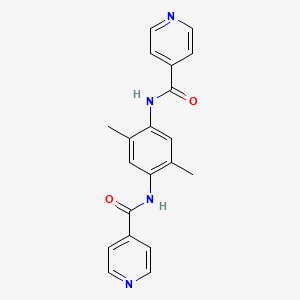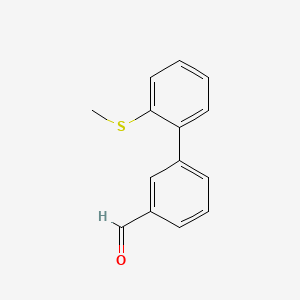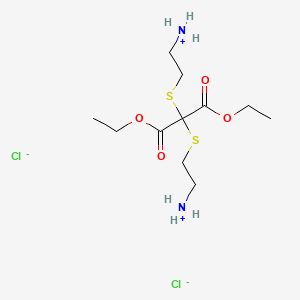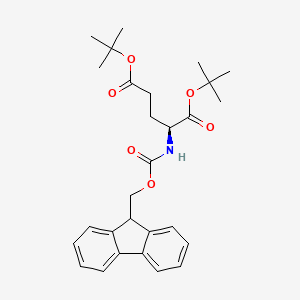
Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate is a chemical compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group for the amino function in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate typically involves the protection of the amino group of L-glutamic acid with the Fmoc group. This is achieved by reacting L-glutamic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The carboxyl groups of L-glutamic acid are then protected with tert-butyl groups using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF (dimethylformamide).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can be used to replace the tert-butyl groups under mild conditions.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Substitution: Replacement of tert-butyl groups yields derivatives with different functional groups.
Applications De Recherche Scientifique
Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs.
Industry: Applied in the production of various biochemical reagents.
Mécanisme D'action
The mechanism of action of Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate involves the protection of the amino group of L-glutamic acid, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-aspartate
- Nε-(tert-butoxycarbonyl)-Nɑ-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-lysine
Uniqueness
Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate is unique due to its specific structure, which includes both Fmoc and tert-butyl protecting groups. This combination provides stability and ease of removal, making it highly suitable for peptide synthesis .
Propriétés
Formule moléculaire |
C28H35NO6 |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
ditert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |
InChI |
InChI=1S/C28H35NO6/c1-27(2,3)34-24(30)16-15-23(25(31)35-28(4,5)6)29-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,29,32)/t23-/m0/s1 |
Clé InChI |
FXXUCDJQIYCEME-QHCPKHFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
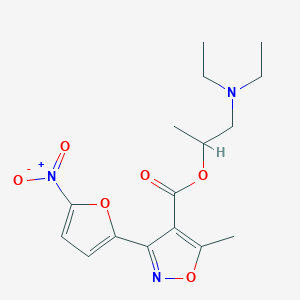
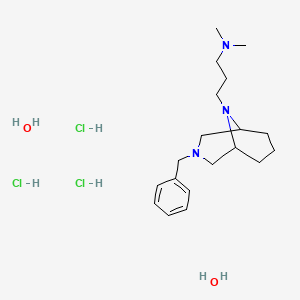

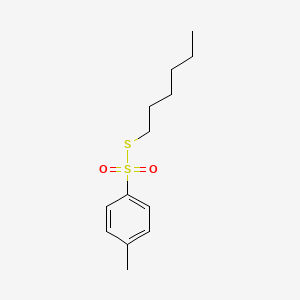
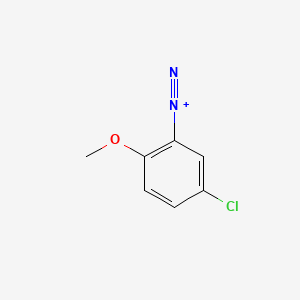
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)


